molecular formula C9H9BrFN B8282412 N-cyclopropyl-3-bromo-4-fluoroaniline

N-cyclopropyl-3-bromo-4-fluoroaniline

Cat. No. B8282412
M. Wt: 230.08 g/mol
InChI Key: FLZMIDQMMUSDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05104868

Procedure details

To a flame dried flask containing 60 ml of anhydrous ethyl ether was added 5.63 g (46.5 mmoles) of cyclopropylbromide, and then the mixture was cooled to -78° C. under a nitrogen atmosphere. Then, 27.4 ml (46.5 mmoles) of 1.75M t-butyllithium was added slowly. The mixture was then warmed to -40° C. Into another flame dried flask was placed 2.95 g (15.5 mmoles) of 3-bromo-4-fluoroaniline and 50 ml of anhydrous tetrahydrofuran. This mixture was also cooled to -78° C. under nitrogen atmosphere. Then, 9.7 ml (15.5 mmoles) of 1.6M n-butyllithium was added to the second mixture which was stirred at -78° C. for 25 minutes followed by the addition of 1.39 g (15.5 mmoles) of cuprous cyanide. The mixture was them warmed to -40° C., stirred for 30 minutes at -40° C. and then cooled to -78 ° C. Then, the anilinocuprate was added via inverse addition by a cannula to the cyclopropyllithium/ether solution at -78° C. The reaction mixture was warmed to room temperature and maintained at room temperature overnight followed by heating to 35° C. in an oil bath for about 9 hours. The mixture was cooled to -78° C., oxygen was added for 5 minutes and then 100 ml of 1:1 concentrated ammonium hydroxide/saturated ammonium chloride was added. The mixture was warmed to room temperature, and the organic layer was washed three times with 1:1 ammonium hydroxide/ammonium chloride and twice with saturated brine. The resulting solution was dried over anhydrous sodium sulfate, suction filtered, concentrated in vacuo and column chromatographed on silica gel (20% ethyl acetate/hexanes, 1% triethylamine) to give the title compound as two components [1.03 g (28.9% yield) and 1.30 g (44.1%) yield].
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
27.4 mL
Type
reactant
Reaction Step Three
Quantity
2.95 g
Type
reactant
Reaction Step Four
Quantity
9.7 mL
Type
reactant
Reaction Step Five
[Compound]
Name
cuprous cyanide
Quantity
1.39 g
Type
reactant
Reaction Step Six
[Compound]
Name
anilinocuprate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
cyclopropyllithium ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
100 mL
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
28.9%

Identifiers

REACTION_CXSMILES
[CH:1]1(Br)[CH2:3][CH2:2]1.C([Li])(C)(C)C.[Br:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][C:17]=1[F:18])[NH2:14].C([Li])CCC.C1([Li])CC1.CCOCC.O=O.[OH-].[NH4+].[Cl-].[NH4+]>O1CCCC1>[CH:1]1([NH:14][C:13]2[CH:15]=[CH:16][C:17]([F:18])=[C:11]([Br:10])[CH:12]=2)[CH2:3][CH2:2]1 |f:4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
5.63 g
Type
reactant
Smiles
C1(CC1)Br
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
27.4 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Four
Name
Quantity
2.95 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1F
Step Five
Name
Quantity
9.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
cuprous cyanide
Quantity
1.39 g
Type
reactant
Smiles
Step Seven
Name
anilinocuprate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cyclopropyllithium ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Li].CCOCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Nine
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred at -78° C. for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame dried flask
ADDITION
Type
ADDITION
Details
containing 60 ml of anhydrous ethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed to -40° C
CUSTOM
Type
CUSTOM
Details
Into another flame dried flask
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was also cooled to -78° C. under nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
warmed to -40° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes at -40° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78 ° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintained at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
by heating to 35° C. in an oil bath for about 9 hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
WASH
Type
WASH
Details
the organic layer was washed three times with 1:1 ammonium hydroxide/ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting solution was dried over anhydrous sodium sulfate, suction
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo and column
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (20% ethyl acetate/hexanes, 1% triethylamine)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C1(CC1)NC1=CC(=C(C=C1)F)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.